1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure consists of a pyrrolidine ring substituted with a methylcarbamoyl group and a carboxylic acid group, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
The synthesis of 1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chloroacetylation of S-proline followed by amidation of its carboxylate group . The reaction conditions typically involve the use of chloroacetyl chloride and a suitable base such as triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylcarbamoyl group can be replaced with other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Methylcarbamoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a similar pyrrolidine ring structure but with a tert-butyl ester group instead of a carboxylic acid group.
N-Boc-pyrrolidine: This compound features a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group, making it useful in peptide synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H12N2O3 |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(methylcarbamoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3/c1-8-7(12)9-4-2-3-5(9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11) |
InChI Key |
IJRYBMUFAAHYPA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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